molecular formula C17H17F3N6O5 B14001324 Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate CAS No. 82585-71-5

Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate

Cat. No.: B14001324
CAS No.: 82585-71-5
M. Wt: 442.3 g/mol
InChI Key: YIVVRTMODHSFFX-UHFFFAOYSA-N
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Description

Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate is a nitro-substituted pyridine derivative featuring a hydroxyimino group and a trifluoromethylphenyl side chain. This compound has been investigated as a precursor to ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, which exhibit potent antimitotic activity by inhibiting tubulin polymerization . The presence of the nitro group at the 5-position and the hydroxyimino moiety in the side chain are critical for its biological role, as structural modifications to these groups significantly reduce antitumor efficacy in murine models . The trifluoromethylphenyl substituent enhances lipophilicity and may improve target binding through hydrophobic interactions .

Properties

CAS No.

82585-71-5

Molecular Formula

C17H17F3N6O5

Molecular Weight

442.3 g/mol

IUPAC Name

ethyl N-[6-amino-4-[[2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitropyridin-2-yl]carbamate

InChI

InChI=1S/C17H17F3N6O5/c1-2-31-16(27)24-13-7-11(14(26(29)30)15(21)23-13)22-8-12(25-28)9-3-5-10(6-4-9)17(18,19)20/h3-7,28H,2,8H2,1H3,(H4,21,22,23,24,27)

InChI Key

YIVVRTMODHSFFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)NCC(=NO)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate typically involves multiple steps, including the formation of the pyridine ring, the introduction of the nitro group, and the addition of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group or the hydroxyimino group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and nitro group play a significant role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Below is a comparative analysis based on substituent variations and biological

Compound Key Substituents Biological Activity/Properties Reference
Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate 5-nitro, hydroxyimino, trifluoromethylphenyl Precursor to antimitotic pyridopyrazines; moderate antitumor activity in mice
Ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl]carbamate (Oxime replaced with keto) 5-nitro, keto group, phenyl Reduced antitumor activity compared to hydroxyimino analog
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f) 4-nitrophenyl, aminothiazole Physical properties reported (mp 206–208°C); no explicit biological data
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate 4-chlorobenzylamino, cyano Structural analog with unknown activity; cyano group may influence electronic properties
5-Nitropyridine derivatives with 5-amino substitution 5-amino instead of nitro Increased activity in alcohol-containing side chain derivatives

Key Observations:

Role of the Hydroxyimino Group: The hydroxyimino group in the target compound is essential for its role as a prodrug. Replacement with a keto or alcohol group (e.g., in ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl]carbamate) reduces antitumor potency, likely due to impaired conversion to active pyridopyrazines . The oxime’s ability to undergo metabolic activation or tautomerism may contribute to its unique mechanism .

Nitro Group vs. Amino Substitution: Reduction of the 5-nitro group to an amino moiety in certain derivatives (e.g., 5-aminopyridines) enhances biological activity, suggesting that electron-donating groups may improve interaction with cellular targets . However, the nitro group in the parent compound is critical for its precursor function, as its removal abolishes the formation of active metabolites .

Trifluoromethylphenyl vs. Other Aromatic Substituents :

  • The trifluoromethyl group in the target compound increases lipophilicity compared to derivatives with chloro (e.g., 4-chlorobenzyl in ), nitro (e.g., 4-nitrophenyl in ), or methoxy substituents. This likely enhances membrane permeability and target binding .
  • In contrast, 4-nitrophenyl-substituted analogs (e.g., compound 4f in ) exhibit higher melting points (206–208°C), indicating stronger intermolecular interactions, though their biological relevance remains unclear .

Comparison with Pyridopyrazine Derivatives: The target compound’s active metabolites, ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, demonstrate significantly higher antimitotic activity (IC₅₀ values in nanomolar range) compared to the parent 5-nitropyridine oximes. This highlights the importance of metabolic activation for efficacy .

Biological Activity

Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate, a compound with a complex molecular structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Antagonistic Activity : Research indicates that compounds with similar structures exhibit antagonistic properties against various receptors. For instance, derivatives with nitro and trifluoromethyl groups have been shown to inhibit certain pathways involved in tumor growth and seizure activity .
  • Multi-target Interaction : The compound may interact with multiple biological targets. Studies on related compounds suggest that they can modulate voltage-gated sodium channels (VGSCs) and TRPV1 channels, which are critical in pain signaling and seizure pathways .
  • Inhibition of Enzymatic Activity : The presence of the carbamate group suggests potential inhibition of enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of other drugs .

Antitumor Activity

A study on structurally related compounds found significant antitumor activities in xenograft models. For example:

CompoundIC50 (μM)Tumor Type
EF20.30Prostate cancer
EL150.94Prostate cancer

These findings suggest that this compound may exhibit similar antitumor effects due to its structural similarities .

Anticonvulsant Activity

In vivo studies have demonstrated that compounds with similar pharmacophores can significantly reduce seizure activity in animal models. Notably:

CompoundED50 (mg/kg)Model Used
5329.96 Hz Seizure
6024.66 Hz Seizure

These results indicate that the compound may also possess anticonvulsant properties, potentially beneficial for treating epilepsy .

Case Studies

  • Seizure Models : In a study involving maximal electroshock (MES) tests, compounds structurally related to this compound demonstrated robust antiseizure activity, suggesting a promising avenue for further exploration in epilepsy treatment .
  • Cancer Research : In xenograft models of prostate cancer, compounds exhibiting similar functionalities effectively suppressed tumor growth, highlighting the potential therapeutic applications of this class of compounds in oncology .

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